molecular formula C16H16Cl3N3O4S B11712925 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide

Cat. No.: B11712925
M. Wt: 452.7 g/mol
InChI Key: UBPSXSDVKNUIIB-UHFFFAOYSA-N
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Description

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide is a complex organic compound with a molecular formula of C16H16Cl3N3O4S This compound is known for its unique chemical structure, which includes a trichloroethyl group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminosulfonylphenyl)-2,2,2-trichloroethanamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The trichloroethyl group is known to interact with nucleophilic sites in proteins, leading to modifications that affect their function. Additionally, the sulfonyl group can form strong interactions with amino acid residues, further contributing to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-nitrobenzamide
  • N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylpropanamide
  • N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide

Uniqueness

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds. Additionally, the trichloroethyl group provides a unique site for nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C16H16Cl3N3O4S

Molecular Weight

452.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C16H16Cl3N3O4S/c1-26-12-6-2-10(3-7-12)14(23)22-15(16(17,18)19)21-11-4-8-13(9-5-11)27(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25)

InChI Key

UBPSXSDVKNUIIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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